molecular formula C19H16ClNO4 B2397935 methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate CAS No. 1207017-19-3

methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate

Cat. No.: B2397935
CAS No.: 1207017-19-3
M. Wt: 357.79
InChI Key: JVQAZSQQHMKPQM-UHFFFAOYSA-N
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Description

methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxy group at the 6-position, a carboxylate ester at the 2-position, and a 4-chlorobenzyl ether at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoline derivative using methyl iodide and a base such as potassium carbonate.

    Formation of the Carboxylate Ester: The carboxylate ester can be formed by esterification of the quinoline carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

    Attachment of the 4-Chlorobenzyl Ether: The final step involves the etherification of the quinoline derivative with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl ether position, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, diethyl ether, and low temperatures.

    Substitution: Amines, thiols, sodium hydride, and aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive quinoline derivatives.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimalarial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Chlorobenzyl)oxy)-3,4’-dichloroazobenzene: A compound with a similar 4-chlorobenzyl ether group but different core structure.

    6-Methoxyquinoline-2-carboxylate: A compound with a similar quinoline core and methoxy group but lacking the 4-chlorobenzyl ether group.

Uniqueness

methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. The presence of the 4-chlorobenzyl ether group, in particular, distinguishes it from other quinoline derivatives and may contribute to its unique biological activities.

Properties

IUPAC Name

methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-23-14-7-8-16-15(9-14)18(10-17(21-16)19(22)24-2)25-11-12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQAZSQQHMKPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=C(C=C3)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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